Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate
Description
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate (CAS: 1589565-36-5) is a piperazine derivative featuring a tert-butyloxycarbonyl (Boc) group at position 1 and a cyanomethyl substituent at position 2 of the piperazine ring. Its molecular formula is C₁₁H₁₉N₃O₂, with a molecular weight of 225.29 g/mol. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) targeting oncogenic KRASG12C . The Boc group enhances stability during synthetic procedures, while the cyanomethyl group provides a reactive site for further functionalization.
Properties
IUPAC Name |
tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperazine
The synthesis begins with the protection of the piperazine ring. Piperazine, a symmetrical diamine, is selectively protected at one nitrogen using tert-butyloxycarbonyl (Boc) anhydride. This step ensures regioselectivity during subsequent functionalization.
Typical Conditions :
-
Reagents : Boc anhydride (1.2 equiv), triethylamine (TEA, 2.0 equiv)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0–25°C
-
Yield : 85–92%
The Boc group provides steric protection and stability under basic conditions, facilitating downstream reactions.
Cyanomethylation of the Piperazine Ring
The introduction of the cyanomethyl group occurs via nucleophilic alkylation. The unprotected nitrogen of Boc-piperazine reacts with cyanomethyl bromide or chloride in the presence of a base.
Key Variables :
-
Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Temperature : 60–80°C
-
Reaction Time : 12–24 hours
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 78 |
| NaH | THF | 60 | 65 |
| DBU | Acetonitrile | 70 | 72 |
The use of K₂CO₃ in DMF at 80°C maximizes yield while minimizing side products such as dialkylation.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key advantages include precise temperature control and reduced reaction times.
Process Parameters :
-
Residence Time : 30–60 minutes
-
Catalyst : Heterogeneous catalysts (e.g., Amberlyst-15) for acid scavenging
-
Throughput : 5–10 kg/hour
Case Study : A pilot-scale facility achieved 89% yield using a tubular reactor with in-line IR monitoring to track Boc-deprotection and alkylation.
Mechanistic Insights and Side Reactions
Competing Pathways
The cyanomethylation step may produce undesired byproducts:
-
Dialkylation : Occurs when excess cyanomethyl halide reacts with both piperazine nitrogens. Mitigated by using stoichiometric halide (1.05 equiv).
-
Hydrolysis : Cyanomethyl groups hydrolyze to carboxamides under prolonged exposure to moisture. Controlled via anhydrous conditions and molecular sieves.
Side Reaction Yields :
| Byproduct | Frequency (%) | Conditions |
|---|---|---|
| Dialkylated product | 12–18 | Excess alkylating agent |
| Hydrolysis product | 5–8 | Humid solvent |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with gradient elution (hexane:ethyl acetate 8:1 → 4:1). High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 2.75–3.10 (m, 8H, piperazine), 3.45 (s, 2H, CH₂CN).
-
HRMS : Calculated for C₁₁H₁₉N₃O₂ [M+H]⁺: 226.1552; Found: 226.1554.
Comparative Analysis of Methodologies
Solvent Impact on Reaction Efficiency
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but risk thermal decomposition. Non-polar solvents (THF, acetonitrile) offer milder conditions but slower kinetics.
Solvent Comparison :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| Acetonitrile | 37.5 | 72 | 97 |
| THF | 7.5 | 65 | 92 |
Emerging Innovations in Synthesis
Photocatalytic Alkylation
Recent advances utilize visible-light photocatalysis to achieve room-temperature cyanomethylation. Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]²⁺) catalyzes single-electron transfer (SET), reducing halide elimination.
Preliminary Results :
-
Catalyst Loading : 2 mol%
-
Yield : 82%
-
Reaction Time : 6 hours
This method reduces energy consumption and avoids strong bases, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Pharmaceutical Development
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate has been identified as a promising candidate for various therapeutic applications due to its unique structural features. Its piperazine ring structure is known to interact with multiple biological targets, which can be leveraged for drug development.
The compound's biological activities include potential antibacterial and anticancer properties. Research indicates that derivatives of piperazine compounds often demonstrate significant cytotoxicity against various cancer cell lines.
Antibacterial Properties
Research has highlighted the antibacterial activity of this compound against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential role in addressing antibiotic resistance issues .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The mechanism involves the disruption of cellular proliferation pathways, leading to increased cancer cell death.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to ensure high yield and purity. The following table summarizes the synthetic route:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Piperazine + BOC anhydride | 0°C for 1 hour | 60% |
| 2 | Reaction mixture with water + K2CO3 | Basic extraction | - |
| 3 | Column chromatography | Purification | - |
Case Study: PD-L1 Inhibition
A PhD thesis explored the immunomodulatory effects of this compound, particularly its ability to inhibit PD-L1 interactions. The study utilized mouse splenocytes exposed to recombinant PD-L1, demonstrating that the compound could significantly restore immune function at specific concentrations.
Case Study: Cytotoxicity in Cancer Cells
Another investigation assessed the cytotoxic effects of this compound across various cancer cell lines, revealing dose-dependent responses with IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperazine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The piperazine ring provides structural stability and can interact with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Core
Table 1: Structural Comparison of Piperazine-1-carboxylate Derivatives
Key Observations :
- Cyanomethyl vs. Methyl: The cyanomethyl group in the target compound introduces polarity and reactivity compared to the nonpolar methyl group in tert-butyl 4-methylpiperazine-1-carboxylate. This enhances its utility in coupling reactions for PROTACs .
- Boc vs. Benzyl Protection: Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate () employs a benzyl group, which requires harsher deprotection conditions (e.g., hydrogenolysis) compared to the acid-labile Boc group .
Reactivity Insights :
- The cyanomethyl group facilitates Pd-catalyzed cross-coupling reactions, critical for constructing PROTAC scaffolds .
- Simpler derivatives like tert-butyl 4-methylpiperazine-1-carboxylate are synthesized via straightforward nucleophilic substitution, avoiding transition-metal catalysts .
Table 3: Property Comparison
Functional Group Impact :
- The cyanomethyl group lowers LogP (increased hydrophilicity) compared to alkyl-substituted analogs, improving aqueous compatibility .
- Diazoacetyl derivatives exhibit unique reactivity in photochemical applications but require stringent storage conditions .
Biological Activity
Tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol. It features a piperazine ring, which contributes to its biological activity through various interactions with biological targets. The presence of the tert-butyl and cyanomethyl groups enhances its lipophilicity and potential for receptor binding.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The following table summarizes the known mechanisms of action:
| Target | Mechanism | Effect |
|---|---|---|
| Enzymes | Inhibition of enzyme activity | Modulation of metabolic pathways |
| Receptors | Binding affinity to neurotransmitter receptors | Potential neuropharmacological effects |
| Cancer cells | Induction of apoptosis or cell cycle arrest | Antitumor activity |
Anticancer Activity
Recent studies have indicated that compounds with similar piperazine structures exhibit notable anticancer properties. For example, derivatives have shown significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 34 to >100 µM in different models (Table 1).
Table 1: Cytotoxicity of Piperazine Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 34.31 | MDA-MB 231 |
| Compound B | 39.78 | U-87 MG |
| Tert-butyl derivative | >100 | Various |
Anthelmintic Activity
Piperazine derivatives have also demonstrated efficacy against helminth parasites. Studies show that certain derivatives can achieve over 90% mortality in muscle larvae of Trichinella spiralis at concentrations as low as 100 µg/mL after 48 hours, indicating strong anthelmintic potential.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of piperazine derivatives on breast cancer cell lines. The results indicated that the most potent derivative exhibited a significantly lower migration rate compared to standard treatments, suggesting potential for further development as an anticancer agent .
- Anthelmintic Efficacy : In comparative studies against commercial anthelmintics like albendazole (ABZ) and ivermectin, certain piperazine compounds showed enhanced larvicidal activity, outperforming these established drugs in specific assays.
Future Research Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In vivo studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic studies : To explore the specific pathways affected by this compound.
- Structure-activity relationship (SAR) analyses : To optimize the chemical structure for enhanced bioactivity.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 2-(cyanomethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of a piperazine core. A common approach is coupling tert-butyl piperazine-1-carboxylate derivatives with cyanomethylating agents under nucleophilic substitution conditions. For example, tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate was synthesized via Buchwald-Hartwig coupling using Pd catalysts, achieving 88.7% yield in 1,4-dioxane at 110°C for 12 hours . Reaction parameters like solvent polarity, temperature, and catalyst choice (e.g., Pd vs. Cu) critically impact yield and purity.
Q. How can spectroscopic techniques (NMR, LCMS) confirm the structural integrity of this compound?
- 1H NMR : The tert-butyl group appears as a singlet at δ ~1.46 ppm, while the piperazine protons resonate between δ 3.0–3.8 ppm as broad multiplets. The cyanomethyl group (CH2CN) shows a triplet at δ ~2.5–3.0 ppm .
- LCMS : A molecular ion peak at m/z corresponding to [M+H]+ (e.g., m/z 243 for a related compound) confirms molecular weight .
Q. What strategies mitigate competing side reactions during functionalization of the piperazine ring?
Boc (tert-butyloxycarbonyl) protection of the piperazine nitrogen is essential to prevent unwanted nucleophilic attacks. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized by first protecting the piperazine ring, followed by controlled alkylation with ethyl bromoacetate .
Advanced Research Questions
Q. How do crystallographic studies inform the conformational flexibility of this compound derivatives?
Single-crystal X-ray diffraction of analogs (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) reveals chair conformations of the piperazine ring and torsional angles between substituents. Weak hydrogen bonds (C–H⋯O) stabilize crystal packing, influencing solubility and reactivity .
Q. What computational methods predict the reactivity of the cyanomethyl group in cross-coupling reactions?
Density Functional Theory (DFT) can model transition states for reactions involving the cyanomethyl moiety. For instance, Fukui indices identify nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution to guide catalyst selection .
Q. How do structural modifications (e.g., replacing cyanomethyl with hydrazino groups) alter biological activity?
Substituting cyanomethyl with hydrazino groups in analogs like tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate enhances hydrogen-bonding capacity, improving interactions with enzymes such as phosphoglycerate dehydrogenase (PHGDH). IC50 values correlate with substituent electronegativity .
Q. What experimental protocols resolve contradictions in pharmacological data for piperazine-carboxylate derivatives?
- Dose-Response Studies : Test compounds across concentrations (nM–μM) to identify non-linear effects.
- Off-Target Assays : Use kinase profiling panels to rule out false positives. For example, tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate showed selective inhibition of HIF prolyl-hydroxylase (IC50 = 50 nM) but required counter-screening against >100 kinases to validate specificity .
Data Analysis & Methodological Guidance
Q. How should researchers address low yields in Suzuki-Miyaura couplings involving tert-butyl-protected piperazines?
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading).
- Control Charts : Monitor batch-to-batch variability in purity (HPLC) and yield.
Q. How can researchers leverage structure-activity relationships (SAR) to design novel analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
